molecular formula C27H28N4O3 B12226915 N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide

N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide

Cat. No.: B12226915
M. Wt: 456.5 g/mol
InChI Key: LGHTUAVVUBATLM-UHFFFAOYSA-N
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Description

N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the addition of the acetyl and phenylcarbamoyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution.

    Acylation Reactions: Addition of the acetyl group using acylating agents like acetic anhydride.

    Carbamoylation Reactions: Introduction of the phenylcarbamoyl group using phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

    Hydrolysis: Breakdown of the compound in the presence of water, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).

    Hydrolysis: Use of acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and evodiamine.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as nicotinamide and pyridoxine.

Uniqueness

N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

N-[1-acetyl-4-(phenylcarbamoyl)piperidin-4-yl]-N-benzylpyridine-3-carboxamide

InChI

InChI=1S/C27H28N4O3/c1-21(32)30-17-14-27(15-18-30,26(34)29-24-12-6-3-7-13-24)31(20-22-9-4-2-5-10-22)25(33)23-11-8-16-28-19-23/h2-13,16,19H,14-15,17-18,20H2,1H3,(H,29,34)

InChI Key

LGHTUAVVUBATLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)C4=CN=CC=C4

Origin of Product

United States

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